molecular formula C8H6BrNO2S B15334253 5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide

5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide

Cat. No.: B15334253
M. Wt: 260.11 g/mol
InChI Key: DERAROPMTGMQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide can be achieved through multi-step reactions. One common method involves the use of acetic acid, acetic acid anhydride, and aqueous hydrogen peroxide in the initial step, followed by treatment with ethanol, aqueous hydrochloric acid, and tin(II) chloride . Another method involves the use of 3-chloro-benzenecarboperoxoic acid in dichloromethane at 20°C, followed by reduction with iron and ammonium chloride in ethanol and water .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar multi-step reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Electrochemical methods have also been explored for the synthesis of benzothiophene derivatives, offering a more environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the bromo substituent to other functional groups.

    Substitution: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride and iron are commonly used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the benzothiophene ring .

Scientific Research Applications

5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial metabolism . The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of activities.

Properties

Molecular Formula

C8H6BrNO2S

Molecular Weight

260.11 g/mol

IUPAC Name

3-bromo-1,1-dioxo-1-benzothiophen-5-amine

InChI

InChI=1S/C8H6BrNO2S/c9-7-4-13(11,12)8-2-1-5(10)3-6(7)8/h1-4H,10H2

InChI Key

DERAROPMTGMQPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=CS2(=O)=O)Br

Origin of Product

United States

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